molecular formula C12H12N4O2S B493870 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid CAS No. 681838-50-6

2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Cat. No.: B493870
CAS No.: 681838-50-6
M. Wt: 276.32 g/mol
InChI Key: GAHHAMPYRNHBBX-UHFFFAOYSA-N
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Description

WAY-324420 is a chemical compound known for its role as an inhibitor of Mycobacterium tuberculosis shikimate kinase. This enzyme is crucial in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria. The inhibition of this pathway can lead to the suppression of bacterial growth, making WAY-324420 a potential candidate for tuberculosis treatment .

Scientific Research Applications

WAY-324420 has several scientific research applications, including:

Preparation Methods

The synthesis of WAY-324420 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Thioether formation: The benzimidazole core is then reacted with a thiol compound to introduce the thioether linkage.

    Final modifications: Additional functional groups are introduced to enhance the compound’s activity and selectivity.

Industrial production methods for WAY-324420 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

WAY-324420 undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(10(17)18)19-12-14-13-11-15(2)8-5-3-4-6-9(8)16(11)12/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHHAMPYRNHBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139614
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681838-50-6
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681838-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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